2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide
Description
2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a complex organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The compound’s structure includes a chlorophenyl group, which can influence its chemical reactivity and biological properties.
Properties
Molecular Formula |
C22H16ClN3O3 |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
2-[3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C22H16ClN3O3/c23-19-12-5-4-11-18(19)22-25-21(26-29-22)15-7-6-10-17(13-15)28-14-20(27)24-16-8-2-1-3-9-16/h1-13H,14H2,(H,24,27) |
InChI Key |
ZBHWFOXFCFVKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).
Attachment of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Coupling with phenoxyacetamide: The final step involves coupling the oxadiazole derivative with phenoxyacetamide under basic conditions, often using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial for maintaining product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the oxadiazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et₃N).
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide
- 2-{3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide
- 2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide
Uniqueness
The presence of the 2-chlorophenyl group in 2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide distinguishes it from its analogs. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy as an enzyme inhibitor or therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
